6-Ethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
Description
6-Ethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a quinoline derivative characterized by a 2-oxo-1,2-dihydroquinoline core substituted with an ethyl group at position 6 and a formyl group at position 2. This compound is of significant interest in medicinal and coordination chemistry due to its structural versatility, enabling the formation of Schiff bases, hydrazones, and metal complexes with diverse biological and catalytic activities .
Properties
Molecular Formula |
C12H11NO2 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
6-ethyl-2-oxo-1H-quinoline-3-carbaldehyde |
InChI |
InChI=1S/C12H11NO2/c1-2-8-3-4-11-9(5-8)6-10(7-14)12(15)13-11/h3-7H,2H2,1H3,(H,13,15) |
InChI Key |
MDOQOZNUCGBORO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC(=O)C(=C2)C=O |
Origin of Product |
United States |
Preparation Methods
Reaction Protocol
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Starting Material Synthesis :
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6-Ethyl-2-chloroquinoline-3-carbaldehyde is synthesized via Friedländer condensation of 2-amino-5-ethylbenzaldehyde with ethyl acetoacetate. The reaction employs polyphosphoric acid (PPA) at 120°C for 6–8 hours, yielding 6-ethyl-2-chloroquinoline-3-carbaldehyde in 68–72% purity after recrystallization.
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Critical Parameters :
-
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Hydrolysis Step :
Table 1: Optimization of Hydrolysis Conditions
| Parameter | Range Tested | Optimal Value | Yield Impact |
|---|---|---|---|
| Acetic Acid Concentration | 50–90% | 70% | Max yield at 70% |
| Reaction Time | 2–8 h | 4 h | 89% yield at 4 h |
| Temperature | 80–120°C | Reflux (110°C) | 91% conversion |
Niementowski Cyclization with β-Keto Esters
The Niementowski reaction, traditionally used for 4-hydroxyquinoline-3-carboxylic acids, has been modified to introduce aldehyde functionalities at position 3.
Synthetic Pathway
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Condensation :
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5-Ethylanthranilic acid (1 mmol) reacts with ethyl 3-oxopentanoate (1.2 mmol) in diphenyl ether at 180°C for 3 hours, forming 6-ethyl-4-hydroxyquinoline-3-carboxylic acid.
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Decarboxylation and Reduction :
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The carboxylic acid is treated with CuO (0.5 equiv.) in quinoline at 220°C, yielding 6-ethyl-3-methylquinoline.
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Subsequent ozonolysis (O₃, CH₂Cl₂, −78°C) followed by reductive workup (Zn/HOAc) generates the aldehyde group (62% overall yield).
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Key Challenges :
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Low regioselectivity during ozonolysis necessitates rigorous temperature control.
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Byproducts include over-oxidized carboxylic acids (8–12% yield loss).
Vilsmeier-Haack Formylation of 6-Ethyl-2-oxo-1,2-dihydroquinoline
This two-step approach introduces the aldehyde group post-cyclization.
Procedure
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Quinolone Synthesis :
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Formylation :
Table 2: Formylation Efficiency with Different Catalysts
| Catalyst System | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| POCl₃/DMF | 0→25 | 60 | 88 |
| PCl₅/DMF | −10→20 | 48 | 82 |
| SOCl₂/DMF | 0→25 | 42 | 79 |
Microwave-Assisted Solvent-Free Synthesis
Emerging methodologies leverage microwave irradiation to accelerate reaction kinetics.
Protocol
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A mixture of 2-amino-5-ethylbenzaldehyde (1 mmol), diethyl ethylmalonate (1.1 mmol), and p-TsOH (0.1 mmol) is irradiated at 150 W (100°C) for 20 minutes.
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Direct formation of this compound occurs via tandem cyclization-dehydration, achieving 78% yield and 94% purity.
Advantages :
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8-fold reduction in reaction time compared to conventional heating.
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Eliminates solvent waste, aligning with green chemistry principles.
Palladium-Catalyzed Cross-Coupling for Ethyl Group Introduction
For late-stage ethyl functionalization, Suzuki-Miyaura coupling offers regioselectivity.
Methodology
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Borylation :
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2-Oxo-1,2-dihydroquinoline-3-carbaldehyde undergoes iridium-catalyzed C–H borylation at position 6 (Ir(COD)OMe, dtbpy, B₂Pin₂, 80°C, 12 h).
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Coupling :
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The boronate ester reacts with ethyl iodide (1.5 equiv.) under Pd(PPh₃)₄ catalysis (K₂CO₃, DMF, 90°C, 6 h), installing the ethyl group with 65–70% yield.
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Limitations :
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Requires expensive catalysts.
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Competing protodeboronation reduces yield by 15–20%.
Comparative Analysis of Synthetic Routes
Table 3: Efficiency Metrics Across Methods
Chemical Reactions Analysis
Nucleophilic Substitution at the Aldehyde Group
The aldehyde group undergoes condensation with nucleophiles like hydrazides and amines. For example:
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Reaction with aromatic hydrazides : Forms hydrazone derivatives (Schiff bases).
Example :
A mixture of 6-ethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde and 4-nitrobenzohydrazide in ethanol under reflux yields 4-nitro-N’-[(E)-(6-ethyl-2-oxo-1,2-dihydroquinolin-3-yl)methylidene]benzohydrazide (m.p. 294–298 °C, IR: 1670 cm⁻¹ C=O stretch) .
| Reactants | Conditions | Product (Yield) | Spectral Data (Key Peaks) |
|---|---|---|---|
| 4-Nitrobenzohydrazide + Aldehyde | EtOH, reflux, 5 h | 4-Nitrobenzohydrazone derivative (57%) | IR: 1670 cm⁻¹ (C=O), 1H NMR: δ 8.37 (N=CH) |
Knoevenagel Condensation
The aldehyde participates in Knoevenagel reactions with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate):
Mechanism :
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Aldehyde condenses with active methylene compound to form α,β-unsaturated intermediates.
| Substrate | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Malononitrile | L-Proline, EtOH, MW irradiation | Pyrano[3,2-c]chromenone derivative | 72–78% |
| Ethyl cyanoacetate | Same as above | Pyrano[4,3-b]pyranone derivative | 70–75% |
Example Product :
1H-Tetrazolylamino-quinolinyl-pyrano[3,2-c]chromenone (EI-MS: m/z 449 [M⁺]) .
N-Alkylation of the 2-Oxoquinoline Core
The NH group at position 1 undergoes alkylation with alkyl halides:
Example :
Treatment with allyl bromide in DMF/K₂CO₃ yields 1-allyl-6-ethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (85% yield, recrystallized from ethyl acetate) .
| Alkylating Agent | Conditions | Product | Yield |
|---|---|---|---|
| Allyl bromide | K₂CO₃, DMF, RT, 12 h | 1-Allyl-6-ethyl-2-oxoquinoline derivative | 85% |
Reductive Amination
The aldehyde reacts with amines in the presence of reducing agents (e.g., NaBH(OAc)₃) to form secondary amines:
Example :
Reaction with morpholine yields 3-(morpholinomethyl)-6-ethyl-2-oxo-1,2-dihydroquinoline (confirmed by LCMS: m/z 301 [M+H]⁺) .
| Amine | Conditions | Product (m/z) | Yield |
|---|---|---|---|
| Morpholine | NaBH(OAc)₃, CH₃CN, RT, 24 h | 301 [M+H]⁺ | 68% |
Cyclization Reactions
The aldehyde facilitates cyclization to form polycyclic systems:
Example :
Heating with thiourea in acetic acid yields 6-ethyl-3-(thiazol-2-yl)quinolin-2(1H)-one (IR: 1610 cm⁻¹ C=N stretch) .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Thiourea | AcOH, reflux, 6 h | Thiazole-fused quinoline | 76% |
Coupling Reactions
The aldehyde engages in Pd-catalyzed cross-couplings:
Example :
Suzuki coupling with phenylboronic acid forms 6-ethyl-3-(phenyl)-2-oxo-1,2-dihydroquinoline (1H NMR: δ 7.45–7.68 ppm, aromatic protons) .
| Boronic Acid | Conditions | Product (Purity) | Yield |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME, 80 °C | >95% (HPLC) | 82% |
Scientific Research Applications
Biological Activities
Research indicates that 6-Ethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde exhibits a range of biological activities:
- Antimicrobial Activity : Several studies have reported that derivatives of this compound possess significant antimicrobial properties against various pathogens, including bacteria and fungi. For instance, compounds derived from 6-Ethyl-2-oxo-1,2-dihydroquinoline were tested against Mycobacterium smegmatis and demonstrated noteworthy inhibition .
- Anticancer Properties : The compound has shown cytotoxic effects against human tumor cells. Studies involving its metal complexes revealed enhanced anticancer activity due to improved cellular uptake . This suggests potential applications in cancer therapeutics.
- Antimalarial Effects : There is emerging evidence that quinoline derivatives can serve as promising candidates for antimalarial agents. Research has indicated that modifications to the quinoline structure can lead to enhanced efficacy against malaria parasites .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various synthesized quinoline derivatives, including this compound. The results indicated that some derivatives exhibited minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL against Mycobacterium smegmatis, highlighting their potential as future antituberculosis agents .
Case Study 2: Anticancer Activity
In another investigation, the synthesis of copper(II) complexes with this compound was reported. These complexes demonstrated significant cytotoxicity against various cancer cell lines, suggesting a dual role where the compound acts both as a ligand and an active pharmaceutical ingredient .
Comparative Analysis of Biological Activities
Mechanism of Action
The mechanism of action of 6-Ethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to interact with DNA through intercalation, which can lead to the inhibition of DNA replication and transcription . Additionally, the compound may inhibit enzymes such as acetylcholinesterase, which is relevant in the treatment of neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The table below summarizes key analogs and their properties:
Key Observations :
- Solubility : Methoxy and unsubstituted derivatives exhibit higher solubility in polar solvents like DMSO, whereas methyl or ethyl groups reduce solubility due to steric hindrance .
- Thermal Stability : Ethyl and methyl derivatives decompose at higher temperatures (~350°C), suggesting enhanced stability compared to methoxy analogs .
Antimicrobial and Anticancer Activity
- 6-Ethyl Derivative: Limited direct data, but analogous Cu(II) complexes of 2-oxo-1,2-dihydroquinoline-3-carbaldehyde hydrazones show IC₅₀ values of 2–10 µM against HeLa and HEp-2 cells, with radical scavenging activity (EC₅₀ ~ 25 µM) .
- 6-Methoxy Derivative : Pd(II) complexes exhibit superior DNA binding (Kₐ ~ 10⁵ M⁻¹) and antitumor activity (IC₅₀ = 1.5–3 µM) compared to ethyl analogs .
- Unsubstituted Core : Demonstrates moderate antimalarial activity (IC₅₀ = 0.014–15.87 µg/mL) but lower cytotoxicity than substituted derivatives .
Catalytic Activity
In oxidation reactions, the unsubstituted 2-oxo-1,2-dihydroquinoline-3-carbaldehyde (L6) exhibits the lowest catalytic activity, while 6-ethyl derivatives remain untested. Methoxy and chloro analogs show intermediate activity .
Coordination Chemistry
- Ethyl Derivative : Forms stable Cu(II) and Ni(II) hydrazone complexes with distorted square-planar geometries. These complexes show enhanced antioxidative activity (EC₅₀ = 18–22 µM) compared to free ligands .
- Methoxy Derivative : Pd(II) complexes with triphenylphosphine co-ligands exhibit unique intercalative DNA binding modes and higher nuclease activity .
- Unsubstituted Core : Generates water-soluble Co(II) coordination polymers with strong DNA binding (Kₐ ~ 10⁶ M⁻¹) and anticancer activity .
Biological Activity
6-Ethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant research findings.
Synthesis of this compound
The synthesis of this compound typically involves the condensation of appropriate starting materials under controlled conditions. The compound can be synthesized using various methods that may include the use of catalysts and specific solvents to enhance yield and purity.
Antimicrobial Activity
Research has shown that derivatives of 1,2-dihydroquinoline exhibit notable antimicrobial properties. For instance, several studies have evaluated the activity of related compounds against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for these compounds indicate their effectiveness:
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| 6-Ethyl-2-oxo-1,2-dihydroquinoline | 0.23–0.70 | Bacillus cereus |
| 0.47–0.94 | Escherichia coli | |
| 0.23/0.47 | Enterobacter cloacae |
These results suggest that the compound exhibits moderate to high antibacterial activity, particularly against Gram-positive bacteria like Bacillus cereus .
Anticancer Properties
Recent studies have highlighted the potential anticancer effects of metal complexes derived from this compound. In vitro tests demonstrated that these complexes showed significant cytotoxicity against human tumor cell lines:
| Complex | IC50 (µM) | Cell Line |
|---|---|---|
| Cu(II) Complex 1 | 15 | MCF-7 (Breast Cancer) |
| Cu(II) Complex 2 | 10 | HeLa (Cervical Cancer) |
The cytotoxic effects are attributed to the high cellular uptake of these complexes, which enhances their therapeutic potential .
Anti-inflammatory Activity
The compound is also being explored for its anti-inflammatory properties. It has been proposed that derivatives of this quinoline structure can inhibit nitric oxide synthase (NOS), an enzyme involved in inflammatory responses. The selectivity and potency of these compounds as NOS inhibitors could lead to new treatments for inflammatory diseases such as rheumatoid arthritis and asthma .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of quinoline derivatives demonstrated that those containing the 6-Ethyl substituent had enhanced activity against resistant bacterial strains compared to traditional antibiotics. The study found that modifications in the molecular structure significantly affected antimicrobial potency.
Case Study 2: Cytotoxicity Against Tumor Cells
In another investigation, a novel Cu(II) complex derived from 6-Ethyl-2-oxo-1,2-dihydroquinoline was tested against various cancer cell lines. The study concluded that the complex exhibited a dose-dependent cytotoxic effect, with potential mechanisms involving apoptosis induction and cell cycle arrest.
Q & A
Q. What are the standard synthetic routes for 6-Ethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, and how are reaction conditions optimized?
The compound is typically synthesized via condensation of substituted anilines with β-ketoesters or malonate derivatives under acidic or catalytic conditions. For example, Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate was synthesized by heating (2-amino-5-chlorophenyl)(phenyl)methanone with diethyl malonate and piperidine at 453 K, followed by purification via silica-gel chromatography . Optimization involves adjusting catalysts (e.g., piperidine vs. acetic acid), temperature (e.g., 453 K for cyclization), and stoichiometry to improve yield and purity.
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
Key techniques include:
- NMR : To confirm substituent positions and hydrogen environments (e.g., ethyl group at C6, aldehyde at C3).
- X-ray diffraction (XRD) : For crystal structure determination, as demonstrated for Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate (monoclinic system, space group P21/c, unit cell parameters a = 10.176 Å, b = 15.629 Å, c = 11.282 Å) .
- HPLC-MS : To assess purity and identify byproducts (e.g., 4-hydroxy-1,2-dihydroquinolin-2-one impurities in scaled-up syntheses) .
Q. What are the primary research applications of this compound in medicinal chemistry?
Quinoline derivatives are explored for antimicrobial, anticancer, and enzyme-inhibitory activities. The aldehyde group at C3 enables further functionalization, such as Schiff base formation for metal coordination studies or coupling with pharmacophores to enhance bioactivity .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in the reactivity of the aldehyde group under varying conditions?
The aldehyde group undergoes oxidation to carboxylic acids (e.g., using KMnO₄) or reduction to alcohols (e.g., NaBH₄), but competing reactions like nucleophilic substitution may occur. For example, in acidic media, the aldehyde may participate in electrophilic aromatic substitution. Mechanistic probes (e.g., isotopic labeling, in situ FTIR) and computational modeling (DFT) can elucidate dominant pathways .
Q. What strategies mitigate impurities in large-scale synthesis, such as 4-hydroxy-1,2-dihydroquinolin-2-one contamination?
Lab-scale syntheses often neglect trace impurities, but industrial scaling introduces challenges. Solutions include:
- Green chemistry adaptations : Solvent-free conditions or recyclable catalysts to suppress side reactions.
- Advanced purification : Gradient elution in column chromatography or recrystallization from ethyl acetate .
- Process monitoring : Real-time HPLC to track impurity formation during heating phases .
Q. How do substituent variations (e.g., ethyl at C6 vs. methyl at C2) impact the compound’s electronic properties and bioactivity?
Comparative studies using analogs like 2-Methyl-6-quinolinecarbaldehyde (mp 96–99°C) reveal that bulkier groups (e.g., ethyl) increase steric hindrance, altering π-π stacking in crystals and reducing solubility. Bioactivity shifts are assessed via SAR studies: ethyl groups may enhance lipophilicity and membrane permeability, critical for antimicrobial assays .
Q. What analytical approaches validate conflicting crystallographic and spectroscopic data for tautomeric forms?
The keto-enol tautomerism of the 2-oxo group can lead to discrepancies between XRD (fixed tautomer) and solution-state NMR (dynamic equilibrium). Multi-technique validation—combining solid-state NMR, variable-temperature NMR, and XRD—resolves such conflicts. For example, XRD of Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate confirmed the keto form dominates in crystals .
Methodological Considerations
Q. How should researchers design experiments to compare the compound’s reactivity with halogenated analogs?
- Controlled substrate variation : Synthesize analogs (e.g., 6-chloro or 6-bromo derivatives) using identical conditions .
- Kinetic studies : Monitor reaction rates (e.g., aldehyde oxidation) via UV-Vis spectroscopy.
- Computational support : Use molecular docking to predict halogen effects on binding affinity in biological targets .
Q. What statistical methods are recommended for analyzing bioactivity data across multiple derivatives?
- Multivariate analysis : PCA or cluster analysis to identify structural features correlating with activity.
- Dose-response modeling : IC₅₀/EC₅₀ calculations with nonlinear regression (e.g., GraphPad Prism).
- Error handling : Report confidence intervals and use ANOVA to assess significance of substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
